molecular formula C14H19N3O2 B6973542 1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol

1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol

Cat. No.: B6973542
M. Wt: 261.32 g/mol
InChI Key: WXIYIGPFEZJZQJ-UHFFFAOYSA-N
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Description

1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring, a phenyl group, and a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol can undergo various chemical reactions:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions, potentially altering its electronic properties.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products

    Oxidation: 1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-one

    Reduction: Reduced oxadiazole derivatives

    Substitution: Nitro or halogenated derivatives of the phenyl group

Scientific Research Applications

    Medicinal Chemistry: Due to its structural features, this compound could be explored as a potential drug candidate for various therapeutic areas, including antimicrobial and anticancer research.

    Materials Science: The compound’s unique electronic properties may make it suitable for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving the oxadiazole ring.

Mechanism of Action

The mechanism of action of 1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to these targets, while the phenyl and alcohol groups might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-one: The oxidized form of the compound.

    1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-amine: A derivative with an amine group instead of an alcohol.

Uniqueness

1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol is unique due to the presence of both an oxadiazole ring and a secondary alcohol, which can impart distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

1-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-11-15-16-14(19-11)10-17(2)9-13(18)8-12-6-4-3-5-7-12/h3-7,13,18H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIYIGPFEZJZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN(C)CC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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